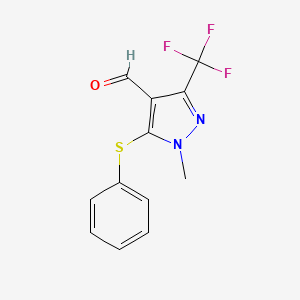

1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Descripción

1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring a pyrazole ring substituted with methyl, phenylsulfanyl, and trifluoromethyl groups

Propiedades

IUPAC Name |

1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2OS/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKYVWZSLPWACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group at position 4 undergoes classical nucleophilic additions:

-

Hydrazone Formation : Reacts with hydrazines to form hydrazones, intermediates for heterocyclic synthesis .

-

Grignard Reagents : Adds organomagnesium reagents to generate secondary alcohols .

Table 1: Representative Nucleophilic Additions

| Reagent | Product | Application |

|---|---|---|

| Phenylhydrazine | 4-(Phenylhydrazonomethyl)pyrazole | Precursor for indazole derivatives |

| Methylmagnesium bromide | 4-(1-Hydroxyethyl)pyrazole | Chiral alcohol synthesis |

Oxidation

The aldehyde group oxidizes to a carboxylic acid under strong conditions:

-

KMnO₄ in Pyridine/Water : Converts to 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate for ester/amide derivatives .

Reduction

Aldol Condensation

Reacts with ketones (e.g., acetylfuran) to form α,β-unsaturated ketones:

Used to synthesize chalcone analogs with antifungal activity .

Table 2: Condensation Partners and Products

| Partner | Product Structure | Biological Activity |

|---|---|---|

| 3-Acetyl-2,5-dimethylfuran | Pyrazole-chalcone hybrid | Antifungal (EC₅₀: 1.6–2.4 µg/mL) |

| Ethyl acetoacetate | Dihydropyridine derivatives | Antimicrobial |

Cyclocondensation

Participates in multicomponent reactions to form nitrogen heterocycles:

-

With Ethyl 3-Aminocrotonate : Forms 1,4-dihydropyridines under boronic acid catalysis (92% yield) .

-

With Thiosemicarbazide : Generates pyrazolyl-thiadiazoles for antimicrobial screening .

Functionalization via Directed Metalation

The trifluoromethyl group stabilizes adjacent lithiation sites:

-

n-BuLi/TMEDA : Lithiates at position 5, enabling introduction of boronate or sulfonyl groups .

-

Bromination (NBS) : Selective bromination at position 4 for cross-coupling reactions .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

-

Chalcone Derivatives : Inhibit Fusarium oxysporum (EC₅₀: 1.6 µg/mL) .

-

Oxadiazole Hybrids : Active against S. aureus (MIC: 31.25 µg/mL) .

This compound’s reactivity profile makes it a versatile scaffold for medicinal and agrochemical development. Its trifluoromethyl group enhances metabolic stability, while the phenylsulfanyl moiety contributes to hydrophobic interactions in biological systems .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde as an antimicrobial agent. Its derivatives have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that pyrazole derivatives exhibited bacteriostatic effects, suggesting their potential use in developing new antibiotics to combat resistant strains .

Anticancer Properties

Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. A specific derivative was shown to induce apoptosis in breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation . The structural modifications of the pyrazole ring are crucial for enhancing its efficacy against cancer cells.

Materials Science Applications

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in synthesizing novel polymers with specific properties. For example, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Research has shown that polymers modified with this compound exhibit enhanced resistance to thermal degradation compared to unmodified polymers .

Agricultural Chemistry Applications

Pesticide Development

The compound has potential applications in agrochemicals, particularly as a pesticide. Studies have demonstrated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. The mechanism of action is believed to involve disruption of the pest's nervous system, leading to paralysis and death .

Comprehensive Data Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of pyrazole derivatives found that this compound showed promising results with a minimum inhibitory concentration (MIC) of 4 μg/ml against MRSA. This highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

In vitro studies revealed that a derivative of this compound significantly reduced viability in breast cancer cell lines by 70% after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, indicating its role as a potential anticancer agent .

Mecanismo De Acción

The mechanism of action of 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The phenylsulfanyl group may interact with various biological pathways, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Trifluoromethyl-substituted thiophene derivatives: Used in organic solar cells and other applications.

Uniqueness

1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the phenylsulfanyl group provides additional functional versatility .

Actividad Biológica

1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, with the CAS number 321533-77-1, is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₂H₉F₃N₂OS

- Molecular Weight : 286.27 g/mol

- Structural Formula :

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study highlighted that pyrazole compounds can act against various bacterial strains, suggesting that this compound may possess similar properties.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Bacillus cereus | Moderate inhibition | |

| Candida albicans | Potential antifungal activity |

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory potential. Research has indicated that compounds with trifluoromethyl groups can exhibit enhanced anti-inflammatory effects due to their ability to modulate inflammatory pathways.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylhydrazine with suitable carbonyl compounds under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against resistant strains of bacteria. The study found that certain modifications in the structure, such as the introduction of trifluoromethyl groups, significantly enhanced activity against Gram-negative bacteria.

- Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of pyrazole compounds in animal models. The results indicated a marked reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A typical route involves reacting 5-chloro-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde with thiophenol derivatives in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile . Optimization includes controlling temperature (80–100°C), solvent purity, and stoichiometric ratios (1:1.2 aldehyde to thiophenol). Catalyst screening (e.g., Cs₂CO₃ for enhanced nucleophilicity) and reaction time (8–12 hours) improve yields to >75% .

Q. How can NMR and HPLC be utilized to confirm the purity and structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10.0 ppm, singlet), trifluoromethyl group (δ ~120–125 ppm in ¹³C), and phenylsulfanyl aromatic protons (δ 7.2–7.6 ppm). Absence of residual solvent peaks (e.g., DMSO at 2.5 ppm) confirms purity .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30). Retention time (~6.5 min) and UV detection at 254 nm ensure >95% purity. Spiking with a reference standard resolves co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.